molecular formula C9H12FN3O4 B3256197 3'-Deoxy-3'-fluoroxylocytidine CAS No. 26563-01-9

3'-Deoxy-3'-fluoroxylocytidine

Cat. No.: B3256197
CAS No.: 26563-01-9
M. Wt: 245.21 g/mol
InChI Key: PKOBNLOZXOHYOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoroxylocytidine typically involves nucleophilic fluorination. One efficient method uses nucleophilic substitution catalyzed by a protic solvent. For instance, the synthesis of 3’-deoxy-3’-fluorothymidine, a related compound, involves the use of t-butanol as a reaction solvent with tetrabutylammonium bicarbonate as an elution solvent at 100°C . Another approach involves using 2,3’-anhydrothymidine as a precursor, with the reaction carried out at 130°C for 30 minutes .

Industrial Production Methods: Industrial production of 3’-Deoxy-3’-fluoroxylocytidine would likely follow similar synthetic routes, with optimization for large-scale production. This includes the use of automated synthesis modules and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3’-Deoxy-3’-fluoroxylocytidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: This is the primary reaction used in its synthesis.

    Oxidation and Reduction: These reactions can modify the functional groups on the nucleoside analogue.

    Substitution Reactions: These can occur at different positions on the molecule, leading to various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated nucleoside analogues, which can have different biological activities.

Scientific Research Applications

3’-Deoxy-3’-fluoroxylocytidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-fluoroxylocytidine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through its interaction with thymidine kinase 1 (TK1), an enzyme crucial for DNA synthesis . The compound competes with natural nucleosides, leading to the termination of DNA chain elongation and subsequent cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOBNLOZXOHYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Deoxy-3'-fluoroxylocytidine
Reactant of Route 2
3'-Deoxy-3'-fluoroxylocytidine
Reactant of Route 3
3'-Deoxy-3'-fluoroxylocytidine
Reactant of Route 4
3'-Deoxy-3'-fluoroxylocytidine
Reactant of Route 5
3'-Deoxy-3'-fluoroxylocytidine
Reactant of Route 6
3'-Deoxy-3'-fluoroxylocytidine

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